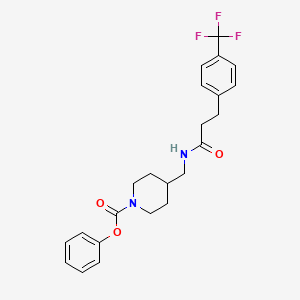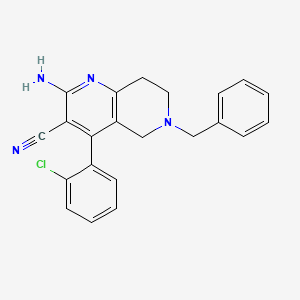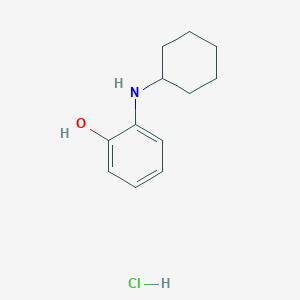
2-Cyclohexylaminophenol hydrochloride
説明
Molecular Structure Analysis
The molecular structure of a compound like 2-Cyclohexylaminophenol hydrochloride can be analyzed using various methods. For instance, the molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory . Tools like MolView can also be used to convert the molecule into a 3D model for further analysis .科学的研究の応用
Catalyst Deactivation in Hydrodechlorination
- Research has demonstrated that in the hydrodechlorination (HDC) of dichlorophenol, 2-cyclohexylaminophenol hydrochloride plays a role in the generation of cyclohexanone and phenol. The studies reveal how catalysts used in this process undergo deactivation, which is crucial for understanding the lifecycle and efficiency of these catalysts in industrial applications (Yuan & Keane, 2003).
Batch vs. Continuous Operation in Catalysis
- Investigations comparing batch and continuous operation in the catalytic hydrodechlorination of 2,4-dichlorophenol over Pd/Al2O3 showed that this compound forms as a byproduct. These findings are significant for optimizing industrial processes for environmental toxin treatment (Gómez-Quero, Cárdenas-Lizana, & Keane, 2011).
Hydrodechlorination Mechanisms
- Research on hydrodechlorination mechanisms has shown the importance of this compound in the reaction pathway. This contributes to a deeper understanding of the chemical processes involved and can inform improvements in catalysis technology (Yuan & Keane, 2004).
Synthesis and Crystal Structure Analysis
- The synthesis of compounds similar to this compound and their crystal structure analysis provides foundational knowledge for the development of new materials and drugs. Understanding these structures can lead to innovations in various fields of chemistry and pharmacology (Shi et al., 2007).
Effects of Base Addition in Catalysis
- Studies on the role of base addition in the hydrodechlorination of dichlorophenol over catalysts show that this compound forms as an intermediate. This research is crucial for optimizing catalytic reactions in industrial and environmental applications (Yuan & Keane, 2004).
Safety and Hazards
将来の方向性
The future directions for research involving 2-Cyclohexylaminophenol hydrochloride could involve its use in the development of new drug delivery systems , the synthesis of diverse bioactive heterocyclic scaffolds , and the further exploitation of this compound for the rapid synthesis of versatile biologically relevant heterocycles .
特性
IUPAC Name |
2-(cyclohexylamino)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10;/h4-5,8-10,13-14H,1-3,6-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAKGRZTUXWKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

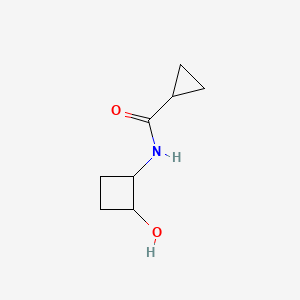
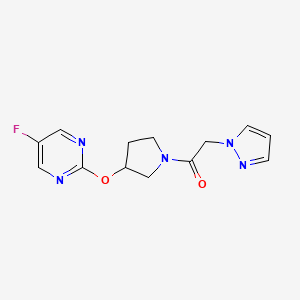
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2651565.png)

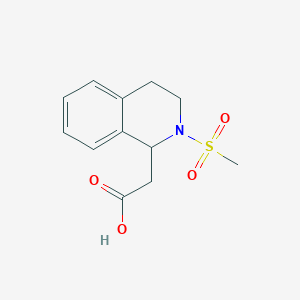
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide](/img/structure/B2651569.png)

![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2651571.png)
![{1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone](/img/structure/B2651572.png)
![4-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-nitrobenzaldehyde](/img/structure/B2651576.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2651579.png)

